N-(1-ethyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide
Vue d'ensemble
Description
N-(1-ethyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as JNJ-42165279, is a novel and potent inhibitor of the human voltage-gated sodium channel Nav1.7. Nav1.7 is a crucial target for the treatment of chronic pain, and JNJ-42165279 has shown great potential in preclinical studies as a non-opioid pain reliever.
Mécanisme D'action
JNJ-42165279 selectively blocks the Nav1.7 channel, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. By blocking Nav1.7, JNJ-42165279 reduces the excitability of sensory neurons, thereby reducing the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to reduce the firing of action potentials in sensory neurons, indicating its ability to reduce the excitability of these neurons. JNJ-42165279 has also been shown to reduce the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. In addition, JNJ-42165279 has been shown to have a favorable safety profile and does not induce respiratory depression, a common side effect of opioid pain relievers.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages for lab experiments. It is a potent and selective inhibitor of Nav1.7, making it an ideal tool for studying the role of Nav1.7 in pain transmission. JNJ-42165279 also has a favorable safety profile, making it suitable for in vivo studies. However, JNJ-42165279 has some limitations. It is not orally bioavailable and must be administered via injection, which can limit its use in certain experiments. In addition, JNJ-42165279 has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
For research on JNJ-42165279 include further preclinical studies to determine its efficacy in different pain models and its safety profile in long-term use. Clinical trials will also be needed to determine the safety and efficacy of JNJ-42165279 in humans. In addition, JNJ-42165279 may have potential applications in other conditions, such as epilepsy and migraine, where Nav1.7 has been implicated.
Applications De Recherche Scientifique
JNJ-42165279 has been extensively studied in preclinical models for its potential use as a non-opioid pain reliever. In animal models, JNJ-42165279 has been shown to reduce pain behaviors in response to various stimuli, including mechanical, thermal, and chemical stimuli. JNJ-42165279 has also been shown to have a favorable safety profile and does not induce respiratory depression, a common side effect of opioid pain relievers.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2,3,4,5,6-pentafluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5N2O/c1-2-21-5-3-7(4-6-21)20-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h7H,2-6H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDFXSDKSBCIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.